5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid
Overview
Description
5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenoxy group and a dioxoisoindolinyl moiety attached to an isophthalic acid backbone
Preparation Methods
The synthesis of 5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid typically involves multiple steps. One common synthetic route includes the following steps:
Cyclization: Formation of the dioxoisoindolinyl moiety through a cyclization reaction.
Coupling: The final step involves coupling the nitrophenoxy and dioxoisoindolinyl intermediates with isophthalic acid under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product efficiently.
Chemical Reactions Analysis
5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid exerts its effects involves interactions with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, modulating their activity. The dioxoisoindolinyl moiety may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar compounds include:
5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)benzoic acid: Shares a similar structure but with a benzoic acid backbone.
5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)terephthalic acid: Similar structure with a terephthalic acid backbone.
The uniqueness of 5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid lies in its specific isophthalic acid backbone, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
5-(5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)isophthalic acid is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Nitrophenoxy Group : This moiety is known for its ability to interact with various biological targets.
- Dioxoisoindolinyl Moiety : This part of the molecule may enhance its biological efficacy through stabilization and interaction with cellular components.
- Isophthalic Acid Backbone : This structure contributes to the compound's solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The nitrophenoxy group can modulate enzyme activity, while the dioxoisoindolinyl moiety may stabilize these interactions, enhancing the compound's overall efficacy.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting the raf kinase pathway, which is crucial in tumor growth regulation .
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation through modulation of inflammatory pathways .
- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in therapeutic applications .
Case Studies
Several case studies have explored the biological effects of similar compounds. For instance:
- Study on Antitumor Effects :
-
Inflammation Model :
- In vitro studies revealed that certain derivatives could significantly reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct advantages for this compound:
Compound | Structure | Biological Activity |
---|---|---|
5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)benzoic acid | Benzoic Acid Backbone | Moderate anticancer activity |
5-(3-Nitrophenoxy)-1,3-dioxoisoindolin-2-yl)terephthalic acid | Terephthalic Acid Backbone | Limited antimicrobial effects |
This compound | Isophthalic Acid Backbone | Enhanced anticancer and anti-inflammatory effects |
Properties
IUPAC Name |
5-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O9/c25-19-17-5-4-16(33-15-3-1-2-13(9-15)24(31)32)10-18(17)20(26)23(19)14-7-11(21(27)28)6-12(8-14)22(29)30/h1-10H,(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVRJSMFWYUKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367954 | |
Record name | STK010162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5233-13-6 | |
Record name | STK010162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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